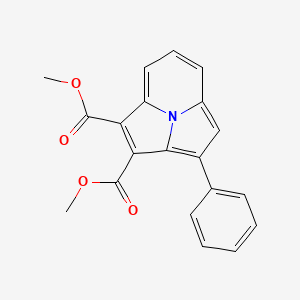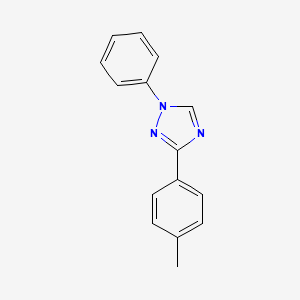
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl-: is a heterocyclic compound that belongs to the triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- can be synthesized through various methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the synthesis of 1,5-dialkyl-1H-1,2,4-triazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial production process.
化学反应分析
Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
科学研究应用
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological processes, leading to its therapeutic effects. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity and specificity.
相似化合物的比较
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3-(4-Methylphenyl)-1H-1,2,4-triazole: A closely related compound with similar properties.
5-(4-Methylphenyl)-1H-1,2,4-triazole: Another derivative with a different substitution pattern.
Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1-phenyl- stands out due to its unique combination of phenyl and 4-methylphenyl groups, which enhance its chemical stability and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
属性
CAS 编号 |
65814-57-5 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-16-11-18(17-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI 键 |
FQCONTWUPBOAQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


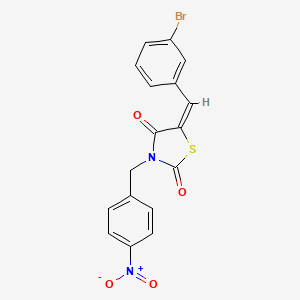
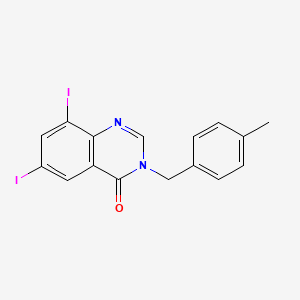
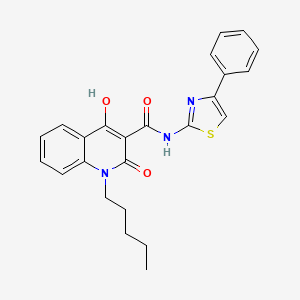
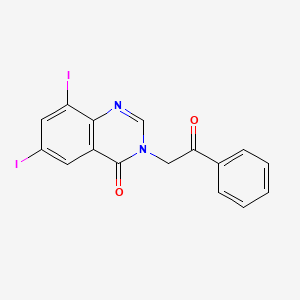

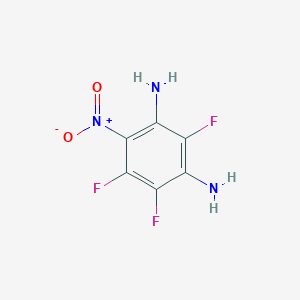
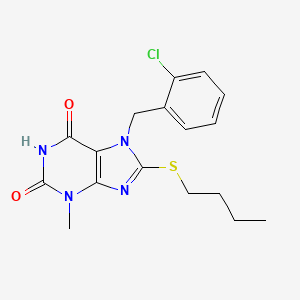
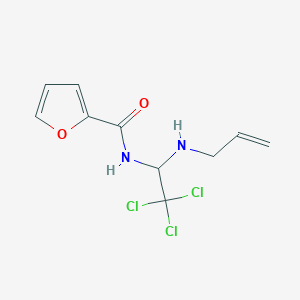
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)

